

A Comparative Spectroscopic Guide to Guanidinyllating Reagent Adducts for Drug Development

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Compound of Interest

Compound Name:	1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate
CAS No.:	1208081-93-9
Cat. No.:	B1453255

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Introduction

The guanidinium group, the defining feature of the amino acid arginine, is a cornerstone of medicinal chemistry and drug development. Its persistent positive charge at physiological pH, combined with its ability to form multiple hydrogen bonds, makes it a critical pharmacophore for molecular recognition and enhancing cell permeability.[1] Consequently, the synthesis of guanidine-containing molecules through the guanidinylation of primary and secondary amines is a frequent necessity.[2] The choice of guanidinyllating reagent not only dictates reaction efficiency and substrate scope but also profoundly impacts the ease and accuracy of product characterization. An incorrect or ambiguous structural confirmation can lead to costly delays in the drug development pipeline.

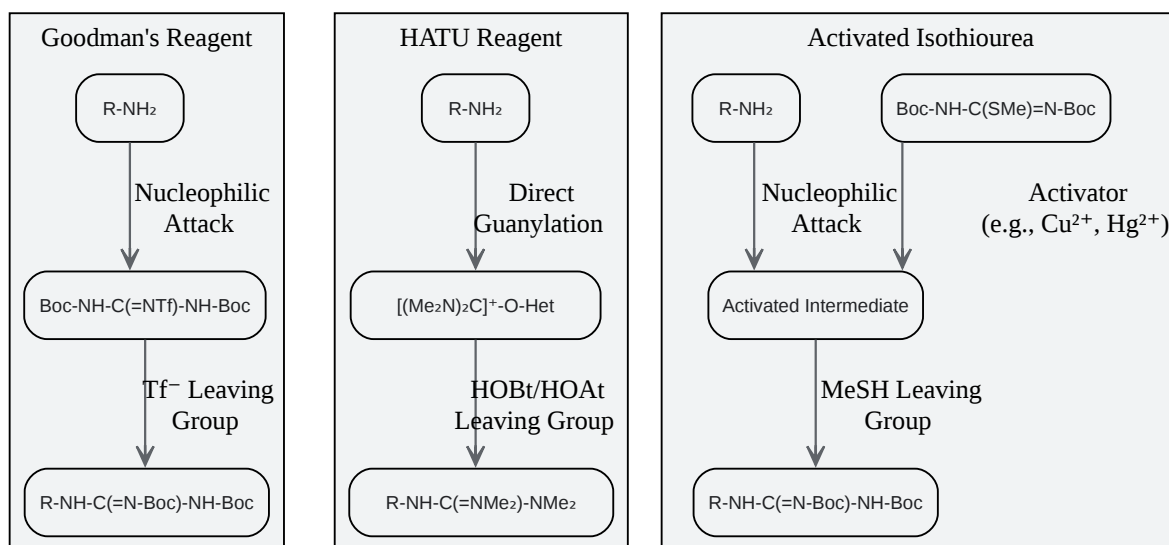
This guide provides an in-depth comparison of the spectroscopic signatures of adducts formed from common guanidinyllating reagents. By understanding the distinct nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy characteristics of

these adducts, researchers can make more informed decisions about reagent selection, streamline reaction monitoring, and ensure the structural integrity of their final compounds. We will delve into the causality behind the observed spectroscopic data, providing the foundational knowledge needed for confident and unambiguous characterization.

Section 1: The Chemistry of Common Guanidinylation Reagents

Guanidinylation is fundamentally the reaction of a nucleophilic amine with an electrophilic guanidinating agent. The efficacy and cleanliness of this transformation depend heavily on the nature of the activating and protecting groups on the reagent. Here, we compare four widely used classes of reagents, each with a unique mechanism and resulting adduct profile.

- **N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent):** A highly reactive electrophile due to the potent electron-withdrawing triflyl (Tf) group, which acts as an excellent leaving group.^[3]^[4] It is known for its high yields with a broad range of amines, including less reactive anilines.^[4]^[5] The resulting adduct is protected with two acid-labile tert-butoxycarbonyl (Boc) groups.
- **Uronium/Guanidinium Reagents (HBTU, HATU):** Commonly employed as peptide coupling reagents, these compounds can also serve as guanidinating agents, particularly as a known side reaction with free amines.^[1]^[6]^[7]^[8] The reaction transfers a tetramethylguanidinium moiety to the target amine.^[7] HATU is generally more reactive than HBTU for this purpose.^[1]^[7]
- **Triazine-Based Reagents (DMTMM):** 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a popular peptide coupling reagent that activates carboxylic acids.^[9]^[10]^[11] It can also facilitate the coupling of amines to guanidinating agents or be used in cross-linking chemistries.^[12] Its byproducts are water-soluble, simplifying purification.^[10]
- **Isothiourea Reagents:** Reagents like N,N'-Di-Boc-S-methylisothiourea require an activator, historically toxic mercury(II) salts, to promote the reaction.^[13] Modern methods have sought safer activating agents.^[14]^[15] These reagents are valuable but can present purification challenges due to byproducts.^[13]^[16]



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Caption: General guanidinylation pathways for different reagent classes.

Section 2: Comparative Spectroscopic Analysis

Unambiguous structural confirmation requires a multi-faceted analytical approach. NMR, MS, and IR spectroscopy each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the guanidylated product, including the nature and placement of protecting groups.

- ¹H NMR Spectroscopy: The protons on the nitrogen atoms of the guanidinium group (N-H) are the most informative. In their unprotected, protonated state, they typically appear as a broad singlet around 7.0-8.0 ppm. However, protecting groups dramatically alter their appearance. For Boc-protected adducts, sharp singlets corresponding to the Boc N-H protons are often observed around 8.5-11.5 ppm, depending on the solvent and substitution

pattern. The large tert-butyl groups of the Boc protectors will also produce a strong singlet at approximately 1.5 ppm.[5] For adducts from HATU/HBTU, the methyl groups on the tetramethylguanidine moiety will give a characteristic singlet around 3.0 ppm.[8]

- ¹³C NMR Spectroscopy: The hallmark of a guanidinium group is the chemical shift of the central sp²-hybridized carbon (N-C-N). This signal is highly diagnostic and typically appears in the range of 155-165 ppm. For the parent guanidinium hydrochloride, this peak is found at approximately 158.7 ppm.[17] Boc-protected guanidines often show this central carbon around 156-163 ppm, with additional signals for the Boc carbonyl (~153 ppm) and quaternary carbons (~80 ppm).

Table 1: Comparative NMR Data for Guanidinyll Adducts

Feature	Adduct from Goodman's Reagent	Adduct from HATU/HBTU	Unprotected Guanidinium Salt
¹ H Shift (N-H)	~8.5-11.5 ppm (sharp, Boc-NH)	N/A (pentasubstituted)	~7.0-8.0 ppm (broad, NH ₂)
¹ H Shift (Protecting Group)	~1.5 ppm (s, 18H, t-Bu)	~3.0 ppm (s, 12H, N-Me)	N/A
¹³ C Shift (Guanidinyll C)	~156-163 ppm	~160-165 ppm	~158 ppm
¹³ C Shift (Protecting Group)	~153 ppm (C=O), ~80 ppm (C(CH ₃) ₃)	~40 ppm (N-CH ₃)	N/A

Mass Spectrometry (MS)

MS provides definitive confirmation of successful guanidinylation by measuring the mass-to-charge ratio (m/z) of the product, confirming the addition of the guanidinyll moiety.

The key is to calculate the expected mass addition for each reagent. Guanidinylation of a primary amine (R-NH₂) to an unprotected guanidine (R-NH-C(=NH)NH₂) results in a mass increase of 42.02 Da. However, when using protected reagents, the mass of the protecting groups must be included.

- Adduct from N,N'-Di-Boc Reagents: Adds a $C_{11}H_{19}N_2O_4$ moiety, resulting in a mass increase of 243.13 Da.
- Adduct from HATU/HBTU: Adds a $C_5H_{12}N_3$ moiety (tetramethylguanidine), resulting in a mass increase of 114.10 Da.

Tandem MS (MS/MS) is invaluable for structural confirmation. Fragmentation patterns can reveal the loss of protecting groups (e.g., a neutral loss of 56 Da for isobutylene or 100 Da for Boc group from a charged species) or characteristic fragments of the guanidinium core. In proteomics, guanidination of lysine residues to homoarginine is a common technique to improve peptide detection in MALDI-TOF MS analysis.[18] This "arginine effect" reduces metastable fragmentation, leading to stronger peptide signals.[18]

Table 2: Mass Spectrometry Data for Guanidinylation

Reagent Type	Moiety Added	Δ Mass (Da)	Key Fragmentation Signature (MS/MS)
Unprotected	CH_2N_2	42.02	Characteristic arginine/homoarginine fragments
N,N'-Di-Boc	$C_{11}H_{19}N_2O_4$	243.13	Neutral loss of isobutylene (56 Da) or Boc (100 Da)
HATU/HBTU	$C_5H_{12}N_3$	114.10	Loss of dimethylamine fragments

Vibrational Spectroscopy (FTIR & Raman)

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique for identifying key functional groups. The guanidinium group has several characteristic vibrational modes.

- C=N Stretching: The most diagnostic feature is the strong carbon-nitrogen double bond (C=N) stretch, which appears in the $1600-1690\text{ cm}^{-1}$ region. This band can sometimes be

split into two, representing asymmetric vibrations of the CN bonds.[19][20] For example, in arginine, these bands are observed around 1608 cm^{-1} and 1586 cm^{-1} .[19]

- N-H Bending: The N-H bending (scissoring) vibrations are typically found in the $1500\text{-}1650\text{ cm}^{-1}$ range and can overlap with the C=N stretch.[21]
- N-H Stretching: These vibrations appear as a series of broad bands in the high-frequency region of the spectrum, typically $3100\text{-}3500\text{ cm}^{-1}$.[22] The position and broadness of these peaks are highly sensitive to hydrogen bonding.[22]

The presence of protecting groups will add their own signatures. For Boc-protected adducts, a strong carbonyl (C=O) stretch will be visible around $1700\text{-}1750\text{ cm}^{-1}$. The absence of the characteristic primary or secondary amine N-H bends from the starting material and the appearance of the strong C=N stretch are clear indicators of a successful reaction.

Table 3: Comparative FTIR Data for Guanidinyll Adducts (cm^{-1})

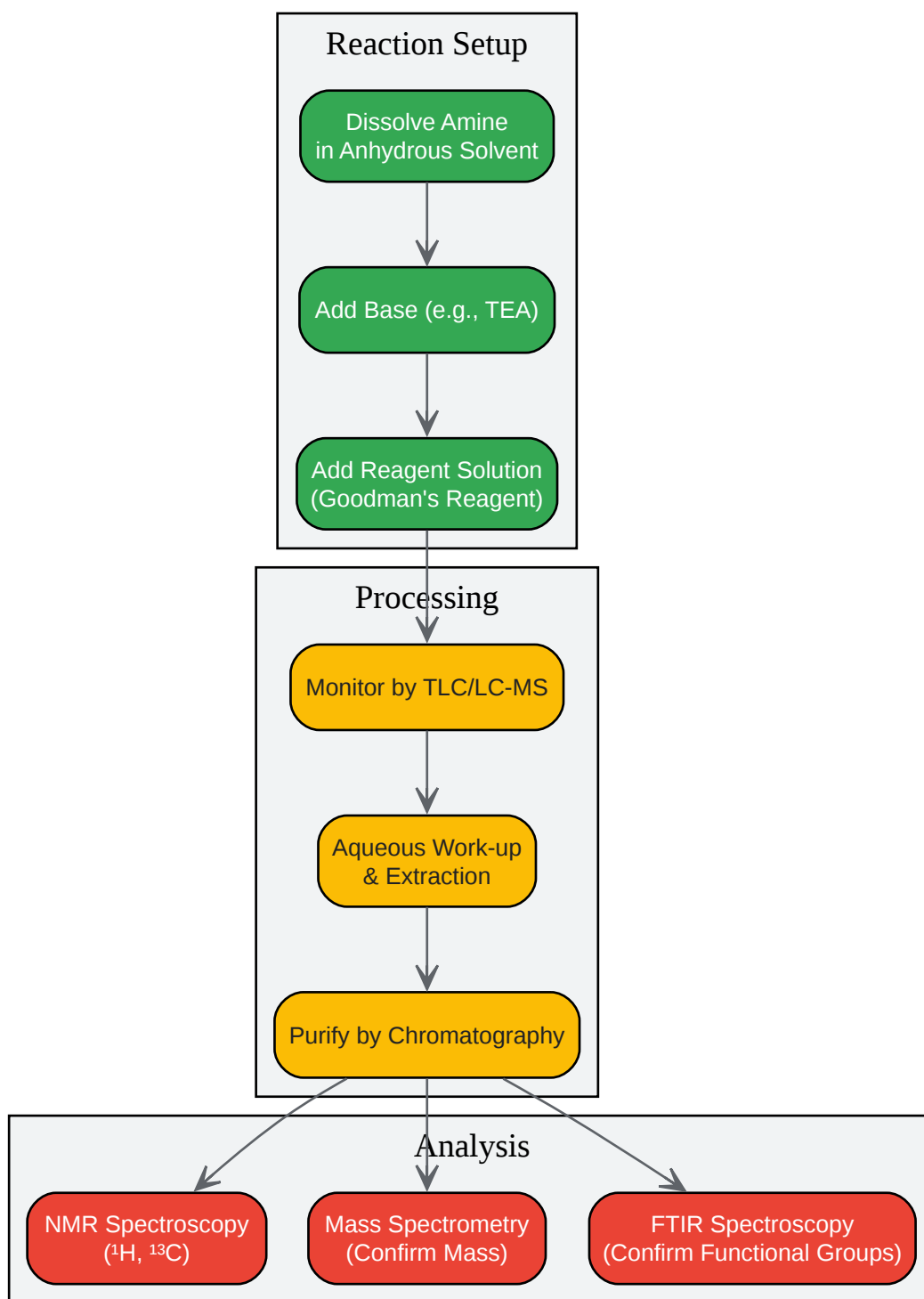
Vibrational Mode	Adduct from Goodman's Reagent	Adduct from HATU/HBTU	Unprotected Guanidinium Salt
N-H Stretch	$\sim 3200\text{-}3400$ (sharp, Boc-NH)	N/A	$\sim 3100\text{-}3500$ (broad)
C=O Stretch (Boc)	~ 1725	N/A	N/A
C=N Stretch	~ 1640	~ 1620	$\sim 1610\text{-}1670$
N-H Bend	~ 1520	N/A	$\sim 1550\text{-}1650$

Section 3: Experimental Protocols

Trustworthy data begins with a robust and reproducible protocol. The following are generalized procedures for guanidinylation and subsequent analysis.

Protocol 1: General Guanidinylation with N,N'-Di-Boc-N"-triflylguanidine

- **Preparation:** In a clean, dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the primary or secondary amine substrate (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
- **Base Addition:** Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.), to the solution and stir for 5 minutes at room temperature.
- **Reagent Addition:** In a separate flask, dissolve N,N'-Di-Boc-N"-triflylguanidine (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
- **Work-up:** Quench the reaction with a saturated aqueous solution of NH_4Cl . Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to yield the pure, protected guanidine adduct.



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Caption: Experimental workflow from guanidinylation to spectroscopic analysis.

Protocol 2: Sample Preparation for NMR Analysis

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of the purified, dried guanidine adduct into a clean NMR tube.
- **Solvent Selection:** Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is common, but for compounds with exchangeable N-H protons, dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior as it slows the proton exchange rate, resulting in sharper N-H signals.
- **Dissolution:** Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.
- **Referencing:** If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) as a reference (0 ppm).
- **Acquisition:** Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the quaternary guanidinyll carbon.

Section 4: Conclusion and Best Practices

The successful synthesis and characterization of guanidine-containing compounds hinge on a clear understanding of the tools available. While all reagents discussed can yield the desired product, their adducts present distinct spectroscopic fingerprints.

- **For Unambiguous NMR:** N,N'-Di-Boc-N"-triflylguanidine provides adducts with highly characteristic signals in both ¹H and ¹³C NMR, making it a superior choice when clear, simple spectra are paramount for structural confirmation. The byproducts are also relatively easy to remove.
- **For Mass Spectrometry:** All methods provide a clear mass shift, but the known side reactions of uronium reagents like HATU can complicate the mass spectrum with unexpected adducts, for example, on tyrosine hydroxyl groups.^{[8][23]} Careful analysis of the full spectrum is required.
- **For Rapid Confirmation:** FTIR offers a quick check for the disappearance of the starting amine and the appearance of the key C=N stretch, making it an excellent tool for rapid reaction monitoring at the bench.

Ultimately, a self-validating analytical system relies on the convergence of data from multiple techniques. A confirmed mass by MS, the correct functional groups by FTIR, and the precise atomic connectivity by NMR together provide an irrefutable confirmation of the target structure. By leveraging the comparative data in this guide, researchers can select the optimal reagent and analytical strategy, ensuring confidence and integrity in their drug discovery efforts.

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